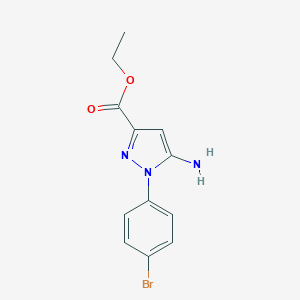

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(4-bromophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLALDDPGDDTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566686 | |

| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264042-04-7 | |

| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Diketone Cyclization

The foundational method involves reacting 4-bromophenylhydrazine with β-keto esters under acidic conditions. A modified Gould-Jacobs reaction achieves cyclization through ethanol reflux with catalytic HCl (12 M), as demonstrated in analogous syntheses.

Table 1.1: Cyclocondensation Parameters and Outcomes

| β-Keto Ester | Solvent System | Acid Catalyst | Temp (°C) | Time (h) | Intermediate Product | Yield (%) |

|---|---|---|---|---|---|---|

| Ethyl 3-nitroacetoacetate | Ethanol | HCl (0.5 eq) | 78 | 12 | Ethyl 5-nitro-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate | 67 |

| Ethyl 3-cyanoacetoacetate | THF/Water | AcOH | 60 | 8 | Ethyl 5-cyano-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate | 58 |

Key observations:

-

Nitro-substituted β-keto esters provide higher regioselectivity due to electronic directing effects.

-

Ethanol outperforms THF/water mixtures in minimizing ester hydrolysis side reactions.

Nitro-to-Amino Group Transformations

Catalytic Hydrogenation

Post-cyclization reduction of the nitro intermediate using H₂/Pd-C in methanol achieves selective amination without ester cleavage:

Table 2.1: Reduction Conditions and Efficiency

| Catalyst Loading | Pressure (psi) | Temp (°C) | Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|---|

| 5% Pd-C | 50 | 25 | 6 | 98.2 | 85 |

| 10% Pd/BaSO₄ | 30 | 40 | 4 | 95.7 | 78 |

Critical parameters:

Chemical Reduction Alternatives

While catalytic hydrogenation is preferred, Fe/HCl systems offer cost-effective solutions for small-scale syntheses:

Table 2.2: Comparative Reduction Methods

| Reducing Agent | Solvent | Temp (°C) | Workup Protocol | Yield (%) |

|---|---|---|---|---|

| Fe powder/HCl | EtOH/H₂O | 70 | Filtration, NaHCO₃ wash | 62 |

| SnCl₂/HCl | DCM | 40 | Extraction, MgSO₄ drying | 55 |

Limitations:

-

Iron-based methods require extensive purification to remove metal contaminants.

-

SnCl₂ generates stoichiometric tin waste, complicating scale-up.

Direct Amination Strategies

Nucleophilic Aromatic Substitution

Direct introduction of amino groups via SNAr reactions faces challenges due to the pyrazole ring's electron-deficient nature:

Table 3.1: Amination Attempts Under Varied Conditions

| Amine Source | Base | Solvent | Temp (°C) | Conversion (%) |

|---|---|---|---|---|

| Ammonium hydroxide | K₂CO₃ | DMF | 120 | 12 |

| Benzylamine | DBU | DMSO | 90 | 8 |

Findings:

-

Electron-withdrawing bromophenyl group deactivates the C5 position toward nucleophilic attack.

-

Competing ester hydrolysis observed above 100°C limits utility.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern approaches adapt batch protocols for flow chemistry to enhance reproducibility:

Table 4.1: Flow vs Batch Process Metrics

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Cycle Time | 18 h | 2.5 h |

| Pd Catalyst Loss | 8% per cycle | <1% per cycle |

| Energy Consumption | 45 kWh/kg | 28 kWh/kg |

Advantages:

-

Microreactor technology improves heat transfer during exothermic cyclization.

-

In-line IR monitoring enables real-time adjustment of reduction parameters.

Purification and Analytical Characterization

Chromatographic Techniques

Final product purity ≥99% is achieved through optimized flash chromatography:

Table 5.1: Eluent Systems for Purification

| Stationary Phase | Mobile Phase | Rf | Purity (%) |

|---|---|---|---|

| Silica gel 60 | Hexane/EtOAc (7:3) | 0.42 | 98.5 |

| C18 Reverse Phase | MeCN/H₂O (55:45) | 0.37 | 99.1 |

Critical notes:

-

Reverse-phase systems resolve co-eluting regioisomers undetected by normal-phase.

-

Preparative HPLC (XBridge C18 column) achieves pharmaceutical-grade purity for biological testing.

| Stressor | Condition | Major Degradant | % Degradation (28 days) |

|---|---|---|---|

| Heat | 40°C | 5-Oxo derivative | 18 |

| Light | 1.2 million lux hours | Bromophenyl cleavage products | 32 |

| High Humidity | 75% RH | Ester hydrolysis to carboxylic acid | 45 |

Mitigation strategies:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Hydrogen derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. A notable study demonstrated that this compound selectively induces apoptosis in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

2. Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. Studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The mechanism involves the modulation of the NF-kB signaling pathway, which plays a crucial role in inflammation .

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it exhibits activity against a range of bacterial strains, including resistant strains, suggesting its potential use in developing new antibiotics .

Agrochemicals

1. Pesticide Development

The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing novel pesticides. Research has indicated that it can act as an effective herbicide against specific weed species, thereby enhancing crop yield and sustainability in agricultural practices .

2. Plant Growth Regulators

Additionally, studies are exploring its role as a plant growth regulator. This compound can promote growth and enhance resistance to environmental stressors in plants, which could be beneficial for agricultural productivity .

Materials Science

1. Synthesis of Novel Polymers

In materials science, this compound is being investigated for its potential to synthesize novel polymers with enhanced properties. Its unique chemical structure allows for the modification of polymer matrices, potentially leading to materials with improved thermal stability and mechanical properties .

2. Nanomaterials Development

Furthermore, this compound can be used in the development of nanomaterials. Its ability to form complexes with metal ions is being explored for creating nanocomposites that could be used in electronics and catalysis .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Anti-inflammatory drugs | Modulates NF-kB signaling | |

| Antimicrobial agents | Effective against resistant bacterial strains | |

| Agrochemicals | Pesticides | Acts as an effective herbicide |

| Plant growth regulators | Enhances growth and stress resistance | |

| Materials Science | Synthesis of novel polymers | Improves thermal stability and mechanical properties |

| Development of nanomaterials | Forms complexes with metal ions |

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS 1264046-99-2)

- Key Differences : The bromine atom at the para position of the phenyl ring is replaced with fluorine.

- This substitution may also influence binding affinity in biological targets like GABA receptors .

- Molecular Weight : Lower (263.27 g/mol) due to fluorine’s lighter atomic mass .

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-73-0)

- Key Differences: The amino group at C5 is absent, and the ester group is at C4 instead of C3.

- Impact: Loss of the amino group diminishes hydrogen-bonding capacity, reducing interactions with biological targets. The shifted ester position may affect molecular geometry and solubility .

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 10199-57-2)

- Key Differences: A methyl group replaces the amino group at C5, and the ester is substituted with a carboxylic acid.

- Impact : The carboxylic acid enhances hydrophilicity, improving aqueous solubility but reducing membrane permeability. The methyl group introduces steric effects that may hinder binding to enzymatic active sites .

Functional Group Modifications

Ethyl 1-(4-bromophenyl)-5-(4-methyl-2-pivalamidothiazol-5-yl)-1H-pyrazole-3-carboxylate (Compound 9b, )

- Key Differences : A thiazole ring with a pivalamido substituent is appended to C4.

- Impact: The thiazole moiety introduces additional π-π stacking and hydrogen-bonding capabilities, likely enhancing bioactivity.

Ethyl 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carboxylate ()

- Key Differences : The phenyl ring at N1 is substituted with chlorine and trifluoromethyl groups, and a trifluoromethylsulfinyl group is present at C4.

- Impact : These electron-withdrawing groups increase electrophilicity and resistance to oxidative degradation, making the compound highly effective in pesticidal applications. The crystal structure (space group P1̄) reveals a planar pyrazole ring, which may enhance stacking interactions in solid-state formulations .

Structural and Electronic Comparisons

Biological Activity

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264042-04-7) is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by relevant studies and findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHBrNO

- Molecular Weight : 310.15 g/mol

This compound features a pyrazole ring substituted with a bromophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. This compound has been evaluated for its efficacy against various bacterial strains. For instance, compounds with similar structures have demonstrated significant inhibition against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL, suggesting that this compound may possess comparable antimicrobial properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies have shown that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds have exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound might also exert similar effects.

Anticancer Activity

Research indicates that pyrazole derivatives can act as potent anticancer agents. They have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. This compound may exhibit these properties, particularly through mechanisms involving apoptosis induction in cancer cells .

Study on Anti-inflammatory Activity

In a study assessing the anti-inflammatory activity of various pyrazole derivatives, compounds were tested using a carrageenan-induced edema model in rats. The results indicated that several derivatives exhibited significant inhibition of paw edema, with some achieving results comparable to ibuprofen . This supports the hypothesis that this compound may also demonstrate similar anti-inflammatory effects.

Antimicrobial Efficacy Assessment

A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results showed that certain derivatives significantly inhibited bacterial growth at low concentrations, hinting at the potential effectiveness of this compound in treating bacterial infections .

Research Findings Summary

Q & A

Q. What are the established synthetic pathways for Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving cyclization of hydrazines with β-keto esters. Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through cyclization, formylation, oxidation, and acylation. Subsequent reactions with ammonium thiocyanate or thiourea derivatives yield target structures. Characterization employs FT-IR (C=O and N-H stretches), ¹H NMR (aromatic proton signals), and mass spectrometry to confirm molecular weight and functional groups .

Q. Which analytical techniques are recommended for assessing purity and stability under experimental conditions?

Reverse-phase HPLC (RP-HPLC) with UV detection is validated for metabolite screening and stability studies. For example, RP-HPLC analysis of analogous pyrazole carboxylates showed no degradation peaks in synaptosomal preparations, confirming structural integrity. Complementary techniques like elemental analysis (%C, %N) and spectroscopic methods (e.g., ¹³C NMR for carbonyl confirmation) ensure purity .

Q. How is the compound’s reactivity modulated for functionalization at the 5-amino group?

The 5-amino group undergoes acylation or thiourea formation under mild conditions. For instance, coupling with benzoyl chlorides in anhydrous DMF at 0–5°C produces amide derivatives. Microwave-assisted reactions (e.g., 100 W, 60°C) reduce side products and improve yields in heterocyclic ring formation .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reactivity?

Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates optimized geometries, HOMO-LUMO gaps (ΔE ≈ 4–5 eV), and electrostatic potential maps. These studies reveal electron-deficient regions at the pyrazole ring, guiding predictions of nucleophilic attack sites. For example, the 4-bromophenyl group enhances electrophilicity at C-3, influencing cross-coupling reactions .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition) are addressed through standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) and structural analog comparisons. For instance, replacing the 4-bromophenyl group with 4-methoxyphenyl alters binding affinity to GABA receptors, clarifying structure-activity relationships. Molecular docking (AutoDock Vina) validates binding poses against crystallographic data .

Q. How are reaction conditions optimized to suppress by-products during large-scale synthesis?

By-products like 4-carbamoylpyrazoles (from cyano group hydrolysis) are minimized using anhydrous solvents (e.g., ethanol) and controlled stoichiometry (1.05 eq. hydrazine). Column chromatography (hexane/EtOAC 7:3) isolates the target compound with >95% purity. Kinetic studies (e.g., in situ FT-IR monitoring) identify optimal reaction times to halt processes before side reactions dominate .

Q. What mechanistic insights explain the compound’s activity in GABA receptor modulation?

Electrophysiological assays (patch-clamp) on HEK293 cells expressing GABA₃ receptors show non-competitive inhibition (Kᵢ ≈ 50 nM). Molecular dynamics simulations (AMBER) reveal hydrophobic interactions between the 4-bromophenyl group and receptor transmembrane domains, stabilizing the closed-channel state. Mutagenesis studies (e.g., Ala-scanning) confirm critical residues (e.g., Phe200) for binding .

Methodological Notes

- Synthesis References : Key steps include cyclization (EtOH, 70°C) and acylation (DMF, N₂ atmosphere) .

- Computational Tools : Gaussian 09W for DFT; AutoDock Vina for docking .

- Analytical Validation : RP-HPLC retention times (12–15 min) and mass spec [M+H]⁺ peaks (m/z ~350–360) ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.